![molecular formula C11H18ClN B2887693 (2,6-Diethylphenyl)methanamine hydrochloride CAS No. 107694-43-9](/img/structure/B2887693.png)
(2,6-Diethylphenyl)methanamine hydrochloride
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Overview
Description
“(2,6-Diethylphenyl)methanamine hydrochloride” is an organic compound with the chemical formula C11H18ClN . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 199.72 . The IUPAC name is (2,6-diethylphenyl)methanamine; hydrochloride . The molecular structure can be represented by the SMILES string: CCC1=C(C(=CC=C1)CC)CN.Cl .Physical And Chemical Properties Analysis
“this compound” is a powder . Its molecular weight is 199.72 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Mechanistic Study in Chemical Reactions
(2,6-Diethylphenyl)methanamine hydrochloride plays a significant role in various chemical reactions. For example, in a study exploring the reaction mechanisms between diphenylamine and diethyl 2-phenylmalonate, it was found that with the participation of methanamine (a related compound), specific reactions such as SN2 occurred, leading to the production of distinct chemical products. This highlights its utility in facilitating or influencing certain chemical processes (Zhou & Li, 2019).
Role in Herbicide Metabolism
In the study of herbicide metabolism, compounds similar to this compound, like alachlor and butachlor, undergo complex metabolic processes. These processes involve the production of metabolites such as CDEPA and DEA, which are bioactivated through further chemical reactions. This information is vital for understanding the environmental and biological impact of these herbicides (Coleman et al., 2000).
Catalytic Synthesis in Hydrocarbon Production
In the field of catalysis, compounds similar to this compound have been used to study the synthesis of hydrocarbons from CO-H2 mixtures over Group VIII metals. Such studies contribute to our understanding of the methanation reaction and its potential applications in energy and chemical production (Vannice, 1975).
Prodrug Carrier Applications
In pharmaceutical research, derivatives of this compound, such as phenylpropanolamine hydrochloride, have been investigated for their potential as prodrug carriers. Studies have demonstrated the feasibility of linking these compounds covalently to other drugs, offering innovative approaches to drug delivery systems (Zhu, Kumar, & Banker, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works by hydrolyzing to formaldehyde when in acidic urine (ph<6) . Formaldehyde then acts as an antiseptic .
Biochemical Pathways
Methenamine, a related compound, affects the urinary tract environment by releasing formaldehyde, which has broad-spectrum antibacterial activity .
Result of Action
Methenamine, a related compound, is known to have antiseptic effects in the urinary tract due to the release of formaldehyde .
Action Environment
The action of (2,6-Diethylphenyl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis of methenamine to formaldehyde . Other factors, such as temperature and the presence of other substances, could also potentially influence the action, efficacy, and stability of the compound.
properties
IUPAC Name |
(2,6-diethylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-9-6-5-7-10(4-2)11(9)8-12;/h5-7H,3-4,8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNXGYCWUSAKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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